2-chloro-N,5-dimethylaniline
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Overview
Description
2-Chloro-N,5-dimethylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a chlorine atom and two methyl groups attached to the aniline ring. It is used in various chemical processes and has significant applications in scientific research and industry.
Preparation Methods
The synthesis of 2-chloro-N,5-dimethylaniline can be achieved through several methods:
Direct Nucleophilic Substitution: This involves the direct substitution of a chlorine atom on a benzene ring with an amine group.
Reduction of Nitroarenes: Nitro compounds can be reduced to amines using reducing agents such as hydrogen in the presence of a metal catalyst.
Palladium-Catalyzed Amination: This modern method involves the use of palladium catalysts to facilitate the amination of aryl halides.
Industrial production methods often involve the alkylation of aniline with methanol in the presence of an acid catalyst .
Chemical Reactions Analysis
2-Chloro-N,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common reagents used in these reactions include hydrogen, palladium catalysts, and various oxidizing agents. Major products formed from these reactions include nitroso compounds, nitro compounds, and substituted anilines .
Scientific Research Applications
2-Chloro-N,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N,5-dimethylaniline involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
2-Chloro-N,5-dimethylaniline can be compared with other similar compounds such as:
N,N-Dimethylaniline: This compound lacks the chlorine atom and has different reactivity and applications.
2-Chloro-N,N-dimethylaniline: Similar in structure but with different substitution patterns, leading to variations in chemical behavior and applications.
5-Chloro-N,2-dimethylaniline: Another isomer with different positioning of the chlorine and methyl groups, affecting its reactivity and use.
These comparisons highlight the unique properties and applications of this compound in various fields.
Properties
Molecular Formula |
C8H10ClN |
---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
2-chloro-N,5-dimethylaniline |
InChI |
InChI=1S/C8H10ClN/c1-6-3-4-7(9)8(5-6)10-2/h3-5,10H,1-2H3 |
InChI Key |
UYRZHUKYYYUOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC |
Origin of Product |
United States |
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